molecular formula C21H18N2O5 B1680828 SB 328437 CAS No. 247580-43-4

SB 328437

货号: B1680828
CAS 编号: 247580-43-4
分子量: 378.4 g/mol
InChI 键: VMFGCGRAIBLAFY-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SB 328437 是一种有效的、选择性的 C-C 基序趋化因子受体 3 (CCR3) 的非肽类拮抗剂。该化合物因其抑制各种趋化因子的结合和活性的能力而被广泛研究,这些趋化因子包括嗜酸性粒细胞趋化因子、嗜酸性粒细胞趋化因子-2 和单核细胞趋化蛋白 4 (MCP-4)。This compound 在调节免疫反应方面显示出巨大潜力,并已探索其在哮喘和癌症等疾病中的治疗应用 .

科学研究应用

SB 328437 已被广泛研究,以用于各种领域的应用:

    化学: 用作研究 CCR3 介导的信号通路的一种工具化合物。

    生物学: 研究其在调节免疫反应中的作用,特别是在嗜酸性粒细胞迁移和活化方面。

    医学: 探索其在治疗哮喘、过敏反应和某些类型的癌症(例如胃癌)方面的潜在治疗应用。 .

    工业: 用于开发针对 CCR3 和相关通路的新的治疗剂

作用机制

SB 328437 通过与 CCR3 受体变构位点结合来发挥作用,从而抑制内源性趋化因子(如嗜酸性粒细胞趋化因子、嗜酸性粒细胞趋化因子-2 和 MCP-4)的结合。这种抑制阻止了导致嗜酸性粒细胞迁移和活化的下游信号通路的激活。 该化合物对 CCR3 的高亲和力和选择性使其成为研究该受体在各种生理和病理过程中的作用的宝贵工具 .

准备方法

合成路线和反应条件

SB 328437 可以通过多步合成过程合成,该过程涉及以下关键步骤:

    核心结构的形成: 合成从核心结构的制备开始,该过程涉及 1-萘甲酸与 4-硝基苯胺反应生成 N-(1-萘甲酰基)-4-硝基苯胺。

    酯化: 然后使用甲醇和合适的催化剂对核心结构进行酯化,得到甲酯衍生物。

    纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以获得高纯度。

工业生产方法

在工业环境中,this compound 的生产涉及对合成路线进行放大,并优化反应条件,以确保高产率和高纯度。该过程通常包括:

化学反应分析

反应类型

SB 328437 经历各种化学反应,包括:

    氧化: 在合适的条件下,this compound 中的硝基可以还原为氨基。

    取代: 酯基可以进行亲核取代反应,生成不同的衍生物。

常用试剂和条件

    氧化: 常用的试剂包括氢气和钯催化剂,用于还原硝基。

    取代: 可以使用胺或醇等亲核试剂在碱性条件下取代酯基。

主要产物

相似化合物的比较

类似化合物

    SB 297006: 另一种有效的、选择性的 CCR3 拮抗剂,具有类似的结合特性。

    GW 766994: 一种 CCR3 拮抗剂,具有不同的化学结构,但具有类似的生物活性。

SB 328437 的独特性

This compound 的独特之处在于它对 CCR3 具有很高的选择性和效力,其 IC50 值为 4.5 nM。 这使其成为现有的最有效的 CCR3 拮抗剂之一,为研究和潜在的治疗应用提供了宝贵的工具 .

属性

IUPAC Name

methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFGCGRAIBLAFY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440571
Record name SB 328437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247580-43-4
Record name SB 328437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 247580-43-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB 328437
Reactant of Route 2
Reactant of Route 2
SB 328437
Reactant of Route 3
Reactant of Route 3
SB 328437
Reactant of Route 4
Reactant of Route 4
SB 328437
Reactant of Route 5
Reactant of Route 5
SB 328437
Reactant of Route 6
Reactant of Route 6
SB 328437
Customer
Q & A

Q1: What is SB 328437 and what is its mechanism of action?

A1: this compound, also known as methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3) [, ]. CCR3 is primarily expressed on eosinophils, basophils, and Th2 cells and plays a crucial role in allergic inflammation by mediating the chemotaxis of these cells towards chemokines like eotaxins (CCL11, CCL24, CCL26), RANTES (CCL5), and MCP-3 (CCL7) [, ]. This compound binds competitively to the allosteric site of CCR3, inducing a conformational change that hinders ligand recognition and blocks downstream signaling, ultimately inhibiting cell migration [, ].

Q2: What is the significance of CCR3 in diseases like asthma and what makes this compound a potential therapeutic target?

A2: CCR3 and its ligands are highly expressed in the airways of asthmatic patients and are implicated in the pathogenesis of asthma and other allergic diseases by driving eosinophil recruitment and activation [, ]. Studies have shown that pharmacological inhibition of CCR3 using antagonists like this compound can effectively reduce eosinophil infiltration into the lungs, alleviate airway inflammation, and improve lung function in animal models of asthma [, ]. These findings highlight the therapeutic potential of this compound in managing asthma and other eosinophil-mediated inflammatory diseases.

Q3: Besides asthma, what other therapeutic applications are being investigated for this compound?

A3: Research suggests that this compound might have therapeutic potential beyond asthma. For instance, studies have demonstrated that this compound can inhibit alkali-induced corneal neovascularization by reducing the expression of chemokines like MCP-1 and MCP-3, and consequently, the infiltration of macrophages []. Furthermore, this compound has been shown to reduce light-induced death of photoreceptor cells in vitro, suggesting a potential application in treating dry age-related macular degeneration []. It also shows promise in addressing gastric cancer by sensitizing drug-resistant cells to 5-fluorouracil [].

Q4: How does this compound affect eosinophil migration induced by estradiol in the uterus?

A4: Studies using ovariectomized mice models have demonstrated that this compound can significantly reduce estradiol-induced eosinophil migration to the uterus [, ]. This effect is likely mediated by blocking the CCR3 receptor, which is involved in the chemotaxis of eosinophils towards chemokines secreted in the uterine environment in response to estradiol. This finding suggests a potential role of this compound in modulating eosinophil activity in the female reproductive tract.

Q5: What are the limitations of using this compound in targeting eosinophil migration in humans?

A5: While promising in preclinical studies, the efficacy of this compound in completely blocking eosinophil migration in humans is limited. Research has indicated that although this compound effectively inhibits eosinophil migration induced by certain chemokines like CCL11 and CCL24, it fails to completely block the migration triggered by CCL26, particularly in asthmatic patients []. This suggests that CCL26 may utilize alternative signaling pathways independent of CCR3 to recruit eosinophils, highlighting the need for further investigations into the complex mechanisms of eosinophil migration in human diseases.

Q6: Are there any known Structure-Activity Relationships (SAR) for this compound and its analogs?

A6: While the provided abstracts don't delve into specific SAR studies for this compound, the development of this compound involved chemical optimization of an initial lead molecule, SK&F 45523, through a high-throughput screening process []. This suggests that modifications in the chemical structure of this compound could impact its potency, selectivity, and overall pharmacological profile. Further research exploring the SAR of this compound and its analogs would be crucial for designing more potent and selective CCR3 antagonists with improved therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。